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Compound of Interest

Compound Name: Indium arsenide

Cat. No.: B073376

For researchers, scientists, and professionals in drug development, accurate characterization
of semiconductor materials is paramount. Indium Arsenide (InAs) is a key material in various
high-frequency electronics and quantum computing applications due to its exceptionally high
electron mobility. This guide provides a comprehensive comparison of InAs electron mobility
with other common semiconductors, supported by experimental data. It also details the
experimental protocols necessary to validate these findings in a laboratory setting.

InAs Electron Mobility: A Comparative Overview

Indium Arsenide, a Ill-V semiconductor, is distinguished by its remarkably high electron
mobility, which surpasses that of many other technologically significant semiconductors. This
high mobility translates to faster switching speeds in transistors and enhanced performance in
high-frequency devices. The following tables present a comparative view of the electron
mobility of InAs against other materials and illustrate the impact of temperature and doping
concentration on its performance.

Table 1: Electron Mobility of InAs and Alternative
Semiconductors at Room Temperature (300K)
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Typical Electron Mobility

Semiconductor Material Chemical Formula
(cm?/V-s)
Indium Arsenide InAs ~33,000 - 40,000[1][2][3]
Indium Antimonide InSb ~77,000[4]
Gallium Arsenide GaAs ~8,500 - 9,400[5][6]
Gallium Nitride GaN ~1,000 - 2,000[7]
Silicon Si ~1,400
Gallium Indium Arsenide Gao.47Ino0.53As ~12,000 - 15,000][8]

Table 2: Influence of Temperature on InAs Electron

bili

Temperature (K) Electron Mobility (cm?/V-s) for n-type InAs
10 ~1,300[2][9]

77 >100,000[1]

300 ~40,000[2][3][9]

400 Decreases from 300K value[2]

Note: The mobility at low temperatures is highly dependent on material purity and doping
concentration.

Table 3: Effect of Donor Concentration on n-type InAs
Electron Mobility

Donor Concentration Electron Mobility at 77K Electron Mobility at 300K
(cm—3) (cm?/V-s) (cm?/V-s)

4 x 1015 ~120,000 ~35,000

1.7 x 101 ~90,000 ~30,000

4 x 1016 ~70,000 ~28,000
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Data extrapolated from graphical representations in cited sources.[1]

Experimental Protocol: Measuring Electron Mobility
via the Hall Effect

The Hall effect measurement is the standard experimental technique for determining key
transport properties of a semiconductor, including carrier type, carrier concentration, and
mobility. The van der Pauw method is a widely used configuration for these measurements,
particularly for samples with arbitrary shapes.

I. Sample Preparation

» Material Acquisition: Obtain a thin, uniform-thickness sample of the semiconductor material
(e.g., an InAs epitaxial layer on a semi-insulating substrate).

o Sample Geometry: The van der Pauw method is robust for arbitrarily shaped samples, but
for optimal results, a square or cloverleaf geometry is often used. Ensure the sample is free
of any isolated holes.[10]

e Ohmic Contacts: Establish four small ohmic contacts on the periphery of the sample.[10]
This is typically achieved through metal deposition (e.g., indium) and annealing. The
contacts should be as small as possible to minimize errors.[10]

Il. Measurement Setup

The core of the setup includes:
« A constant current source.
» A high-impedance voltmeter.

e An electromagnet capable of generating a uniform magnetic field perpendicular to the
sample plane.

e A gaussmeter to measure the magnetic field strength.

o Atemperature-controlled sample holder (cryostat) for temperature-dependent
measurements.
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lll. Van der Pauw Resistivity Measurement (No Magnetic
Field)

o Current Application and Voltage Measurement: A current (l12) is passed through two adjacent
contacts (e.g., 1 and 2), and the voltage (V3a4) is measured across the other two contacts (3
and 4).[10]

e Cyclical Measurements: This process is repeated by cyclically permuting the current and
voltage contacts to obtain a set of resistance values (e.g., R12,34 = V3a/ |12). A total of eight
resistance measurements are typically performed with current and voltage polarities
reversed to cancel out thermoelectric offsets.

IV. Hall Effect Measurement (With Magnetic Field)

o Magnetic Field Application: A known and constant magnetic field (B) is applied perpendicular
to the sample.

« Hall Voltage Measurement: A current is passed through two opposite contacts (e.g., 1 and 3),
and the Hall voltage (V_H) is measured across the other two contacts (2 and 4).[11]

o Field Reversal: The measurement is repeated with the magnetic field direction reversed. The
Hall voltage will also reverse its polarity. This helps to eliminate misalignment and other
voltage offsets. The final Hall voltage is the average of the absolute values from the two
measurements.

V. Calculation of Electron Mobility

o Sheet Resistance (R_s): The sheet resistance is calculated from the resistivity
measurements using the van der Pauw formula.

» Hall Coefficient (R_H): The Hall coefficient is determined using the equation: R_H = (V_H * 1)
/ (1 * B), where 't' is the sample thickness.

o Carrier Concentration (n): The sheet carrier concentration can be calculated from the Hall
coefficient: n =1/ (e * |R_H|), where 'e' is the elementary charge.
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» Hall Mobility (u_H): Finally, the Hall mobility is calculated using the formula: y_H = |[R_H| / p,
where p is the bulk resistivity (p = R_s * 1).

Experimental Workflow Diagram
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Caption: Workflow for determining electron mobility using the Hall effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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